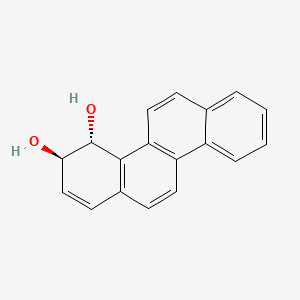

trans-3,4-Dihydroxy-3,4-dihydrochrysene

説明

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Metabolic Pathways

The metabolic processing of PAHs is a necessary step for their excretion but also the primary route of their activation into toxic and carcinogenic agents. This biotransformation is broadly categorized into Phase I and Phase II reactions. The initial and rate-limiting steps occur in Phase I, which is dominated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These membrane-bound hemoproteins introduce oxygen into the PAH structure, a process known as monooxygenation, to increase their water solubility. mdpi.com

For chrysene (B1668918), this enzymatic process leads to the formation of various metabolites, including phenols and dihydrodiols. tandfonline.comtandfonline.com The formation of trans-dihydrodiols is a common pathway for many PAHs. researchgate.net In the case of chrysene, studies using human hepatic (liver) and pulmonary (lung) microsomes have identified trans-3,4-Dihydroxy-3,4-dihydrochrysene (chrysene-3,4-diol) as one of the major metabolites formed, alongside isomers such as chrysene-1,2-diol. tandfonline.comtandfonline.com

The specific CYP enzymes responsible for chrysene metabolism have been identified. In human liver samples, cytochrome P450 1A2 (CYP1A2) plays a major role in the formation of chrysene dihydrodiols and other metabolites. tandfonline.comtandfonline.com In human lung tissue, cytochrome P450 1A1 (CYP1A1) appears to be the primary enzyme driving this metabolic conversion. tandfonline.comtandfonline.com Further research on related methylated chrysenes supports the central role of CYP1A1 and CYP1A2 in the ring oxidation of the chrysene structure. nih.gov Interestingly, research has also shown that PAH parent compounds and their dihydrodiol metabolites can induce the expression of other CYP enzymes, such as CYP3A4, through the pregnane (B1235032) X receptor (PXR), indicating a complex feedback loop where metabolites can influence their own ongoing metabolism. researchgate.netnih.gov

Table 1: Key Enzymes and Metabolites in Chrysene Biotransformation

| Parent Compound | Primary Enzymes | Key Metabolites | Tissue Specificity |

|---|---|---|---|

| Chrysene | CYP1A2 | This compound, Chrysene-1,2-diol | Liver tandfonline.comtandfonline.com |

| Chrysene | CYP1A1 | This compound, Chrysene-1,2-diol | Lung tandfonline.comtandfonline.com |

| 5-Methylchrysene (B135471) | CYP1A1, CYP1A2, CYP2C10 | 5-MeC-1,2-diol, 5-MeC-7,8-diol | Liver, Lung nih.gov |

Significance as a Key Chrysene Metabolite and Research Intermediate

The importance of this compound in toxicology is not defined by its own activity, but by its position as a critical precursor to highly reactive, ultimate carcinogens. Dihydrodiol metabolites are substrates for further oxidation by CYP enzymes. nih.gov

Specifically, research has demonstrated that (-)-trans-(3R, 4R)-dihydroxy-3,4-dihydrochrysene is metabolized by liver microsomes into diol epoxides. nih.gov This conversion is a hallmark of the "diol epoxide pathway," which is the principal mechanism of metabolic activation for many carcinogenic PAHs. researchgate.net These resulting diol epoxides are electrophilic and can form stable covalent bonds (adducts) with nucleophilic sites on cellular macromolecules, most significantly with DNA. The formation of DNA adducts can lead to mutations during DNA replication, initiating the process of chemical carcinogenesis.

Due to its role as a proximate carcinogen—a substance that requires further metabolic conversion to become the ultimate carcinogen—this compound is a vital compound for research. Its study allows scientists to dissect the specific enzymatic steps and stereochemical factors that lead to the formation of the ultimate DNA-damaging agents. The chemical synthesis of related diol epoxides, such as anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-nitrochrysene, for in vitro studies underscores the necessity of having these intermediate compounds available to investigate their biological reactivity and to develop biomarkers of exposure and effect. nih.gov Therefore, this compound serves as an indispensable intermediate for both in vivo and in vitro studies aimed at understanding the precise mechanisms of chrysene's carcinogenicity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Chrysene-3,4-diol |

| Chrysene | - |

| Chrysene-1,2-diol | trans-1,2-Dihydroxy-1,2-dihydrochrysene |

| Chrysene-5,6-diol | - |

| 2/6-OH-chrysene | - |

| Cytochrome P450 1A1 | CYP1A1 |

| Cytochrome P450 1A2 | CYP1A2 |

| Cytochrome P450 3A4 | CYP3A4 |

| 5-Methylchrysene | 5-MeC |

| 6-Methylchrysene | 6-MeC |

| trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene | 5-MeC-1,2-diol |

| 5-MeC-7,8-diol | - |

| 6-Nitrochrysene | 6-NC |

| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene | - |

| 6-aminochrysene | - |

| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-nitrochrysene | 6-NCDE |

| Benzo[a]pyrene (B130552) | BaP |

| Benzo[c]phenanthrene (B127203) | BcP |

| Dibenzo[a,l]pyrene | DBalP |

| (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | BaPD |

| (±)-trans-3,4-dihydroxy-3,4-dihydrobenzo[c]phenanthrene | BcPD |

| Phenanthrene | - |

Structure

3D Structure

特性

IUPAC Name |

(3R,4R)-3,4-dihydrochrysene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKPMCWSKPASGO-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H](C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031722 | |

| Record name | trans-3,4-Dihydrochrysene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64920-32-7, 77123-19-4 | |

| Record name | Chrysene-3,4-diol, 3,4-dihydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Chrysenediol, 3,4-dihydro-, (3R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Dihydrochrysene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Preparation of Trans 3,4 Dihydroxy 3,4 Dihydrochrysene

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis provides a powerful strategy for producing enantiopure trans-dihydrodiols by combining the high stereoselectivity of enzymes with the versatility of chemical reactions. rsc.org A common and generally applicable route for creating trans-dihydrodiols from monosubstituted benzenes has been established, which can be adapted for polycyclic systems like chrysene (B1668918). This multi-step process typically begins with a biotransformation step. rsc.orgresearchgate.net

The initial starting material is the corresponding cis-dihydrodiol, which is produced in high enantiopurity through bacterial dioxygenase-catalyzed dihydroxylation of the parent arene. rsc.org From this enantiopure cis-diol, a sequence of chemical transformations is employed to invert the stereochemistry at one of the alcohol-bearing carbons, ultimately yielding the trans-isomer. A representative seven-step sequence includes regioselective hydrogenation, a Mitsunobu inversion of configuration at one of the hydroxyl groups, followed by benzylic bromination and dehydrobromination steps to re-establish the aromatic system's double bond. rsc.org This approach leverages the accessibility of enantiopure cis-diols as chiral precursors for the synthesis of their trans counterparts. researchgate.net

Bacterial Dioxygenase-Catalyzed Dihydroxylation Approaches

The direct microbial oxidation of chrysene is a well-studied method for producing dihydrodiol derivatives. This approach utilizes ring-hydroxylating dioxygenase (RHD) enzymes found in certain soil bacteria, which stereospecifically incorporate molecular oxygen into the aromatic nucleus. researchgate.net

When chrysene is used as a substrate for bacterial fermentation, the enzymatic dihydroxylation occurs with distinct regio- and stereoselectivity. For instance, the naphthalene (B1677914) dioxygenase from Sphingomonas CHY-1 has been shown to convert chrysene into a single major diol product: cis-3,4-dihydroxy-3,4-dihydrochrysene. Similarly, a mutant strain (B8/36) of the bacterium Sphingomonas yanoikuyae metabolizes chrysene to produce (+)-cis-3,4-dihydroxy-3,4-dihydrochrysene, which has been assigned the (3S,4R) absolute configuration.

It is a hallmark of these bacterial dioxygenase systems that they produce cis-dihydrodiols, not trans-dihydrodiols. researchgate.net The formation of the trans-isomer is not a direct product of this enzymatic step. Instead, these enantiopure cis-diols serve as valuable chiral starting materials for subsequent chemical or chemoenzymatic syntheses of the trans-diols and other derivatives. rsc.org

Chemical Synthesis Routes for Isomers and Derivatives

Purely chemical methods offer direct access to trans-dihydrodiols, including trans-3,4-dihydroxy-3,4-dihydrochrysene, and its various isomers and derivatives, often starting from the parent PAH, chrysene. These routes typically involve the formation of an epoxide intermediate which is then hydrolyzed.

Oxidation with Peroxycarboxylic Acids (e.g., m-chloroperoxybenzoic acid)

A standard method for the synthesis of trans-dihydrodiols from a corresponding alkene involves epoxidation followed by acid-catalyzed hydrolysis. The oxidation of the appropriate double bond in a chrysene precursor with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), generates a chrysene oxide (an epoxide).

The subsequent ring-opening of this epoxide via hydrolysis proceeds with an inversion of stereochemistry, leading to the formation of a trans-diol. For example, the synthesis of the dihydrodiols of chrysene has been achieved starting from chrysene itself, in which the formation of a bay-region epoxide is a key step. acs.org This approach is fundamental in synthesizing the diol epoxide metabolites of chrysene, a process that requires the initial formation of the trans-dihydrodiol. acs.orgacs.org

Bromohydrin Formation and Subsequent Dehydrobromination

An alternative strategy for creating the necessary epoxide intermediate involves the formation and subsequent cyclization of a halohydrin, such as a bromohydrin. This method can be achieved by reacting an alkene with a source of bromine in the presence of water.

A more advanced chemoenzymatic pathway to trans-diols utilizes a bromination-dehydrobromination sequence on a saturated ring system derived from an enzymatically produced cis-diol. rsc.org For a purely chemical synthesis starting from a chrysene precursor, the formation of a bromohydrin across the 3,4-double bond would be followed by base-induced intramolecular cyclization to yield the chrysene 3,4-oxide. This epoxide can then be hydrolyzed to afford the target this compound.

Strategies for Stereoselective and Enantiopure Synthesis

Achieving stereoselectivity and producing enantiopure diols are critical goals, given the different biological activities of various stereoisomers. Several strategies have been developed to this end.

One powerful approach is kinetic resolution. Racemic mixtures of dihydrodiols can be resolved using enzymes or chiral resolving agents. For example, enantiopure cis-dihydrodiols of chrysene have been obtained by chromatographic separation of their diastereomeric bis-MTPA (2-methoxy-2-phenyl-2-trifluoromethylacetyl) esters.

For the direct synthesis of enantiopure trans-diols, asymmetric epoxidation methods can be employed. The Shi epoxidation, for instance, uses a chiral ketone catalyst to stereoselectively form one enantiomer of the epoxide from an alkene. unit.no This chiral epoxide can then be hydrolyzed to the corresponding enantiopure trans-diol. Such a strategy was successfully used to construct a chiral building block for the total synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a related isomer. unit.no Syntheses of the specific enantiomeric bay-region diol epoxides of chrysene have also been reported, which necessarily begin with the resolution or stereoselective synthesis of the precursor enantiomeric trans-3,4-dihydroxy-3,4-dihydrochrysenes. acs.org

Characterization of Synthetic Precursors and Starting Materials

The synthesis of this compound relies on well-characterized starting materials and the careful identification of synthetic intermediates.

The ultimate starting material for most syntheses is chrysene itself, a polycyclic aromatic hydrocarbon obtained from coal tar. nih.gov Its physical and chemical properties are well-documented.

| Starting Material | Formula | Molar Mass ( g/mol ) | Appearance |

| Chrysene | C₁₈H₁₂ | 228.29 | Colorless-to-beige crystalline solid |

Key precursors in the synthesis pathways include chrysene oxides and various dihydrodiol isomers. The characterization of these intermediates is crucial for confirming their structure and stereochemistry.

Chrysene 3,4-oxide: This epoxide is a critical intermediate in chemical syntheses. Its formation is typically confirmed by spectroscopic methods before it is carried on to the hydrolysis step.

cis-3,4-dihydroxy-3,4-dihydrochrysene: As the product of bacterial dihydroxylation, this compound is a key chiral precursor. Its structure and absolute stereochemistry are often determined using a combination of NMR spectroscopy, mass spectrometry, and circular dichroism (CD) spectroscopy. acs.org

Diol Derivatives: For resolution and characterization, diols are often converted into derivatives like acetonides or esters (e.g., bis-MTPA esters). These derivatives are more amenable to chromatographic separation and their NMR spectra can provide clearer information for stereochemical assignment. acs.org

The table below summarizes some of the key compounds mentioned in the synthetic pathways.

Metabolic Pathways and Biotransformation of Chrysene Involving Trans 3,4 Dihydroxy 3,4 Dihydrochrysene

Primary Metabolism of Chrysene (B1668918) to trans-3,4-Dihydroxy-3,4-dihydrochrysene

The initial step in the metabolic activation of chrysene is its conversion to an epoxide, a reaction catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov Specifically, members of the CYP1 family, such as CYP1A1 and CYP1B1, are known to be involved in the oxidation of PAHs. nih.gov In the case of chrysene, oxidation occurs at various positions, including the 3,4-double bond, leading to the formation of chrysene-3,4-oxide .

This epoxide intermediate is then subject to hydrolysis by microsomal epoxide hydrolase (mEH). nih.govoup.com This enzyme catalyzes the addition of a water molecule to the epoxide ring, resulting in the formation of a dihydrodiol. oup.com The stereospecificity of this enzymatic reaction leads to the formation of This compound . Studies on the metabolism of chrysene in liver microsomes of brown bullhead have shown that the benzo-ring diols, including the 3,4-diol, are major metabolites. acs.org Furthermore, the formed dihydrodiols predominantly consist of their R,R-enantiomers. acs.org

The formation of This compound represents a critical juncture in the biotransformation of chrysene, as it can be further metabolized through several competing pathways, leading to the formation of highly reactive and potentially carcinogenic metabolites.

Subsequent Metabolism of this compound to Downstream Products

Once formed, This compound is a substrate for further enzymatic reactions, leading to the generation of diol epoxides and ortho-quinones. These downstream metabolic pathways are central to the toxicological profile of chrysene.

Formation of Diol Epoxides (DEs)

A major pathway for the further metabolism of dihydrodiols is their conversion to diol epoxides (DEs). This process involves a second epoxidation reaction, also catalyzed by CYP enzymes, on the double bond adjacent to the dihydrodiol moiety.

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in which the epoxide ring is located in a sterically hindered "bay-region" of the molecule are particularly potent carcinogens. For chrysene, the bay region is the area between the 4 and 5 positions. Therefore, the ultimate carcinogenic metabolite is considered to be a bay-region diol epoxide.

The scientific literature extensively details the formation of bay-region and non-bay-region diol epoxides from their corresponding dihydrodiol precursors. A "reverse" diol epoxide pathway, which would involve the initial formation of a dihydrodiol at a different position followed by epoxidation at the 3,4-position, is not a prominently described metabolic route for chrysene. The established pathways focus on the epoxidation of the double bond adjacent to the existing dihydrodiol.

The epoxidation of the dihydrodiol can result in the formation of two diastereomeric diol epoxides: the syn-isomer and the anti-isomer. In the syn-isomer, the epoxide oxygen is on the same side of the molecule as the benzylic hydroxyl group of the dihydrodiol. In the anti-isomer, they are on opposite sides.

Studies have shown that both syn- and anti-isomers of chrysene diol epoxides are formed metabolically. The relative mutagenic activities of the different stereoisomers have been investigated, with findings indicating that the biological activity can vary significantly between the isomers. For instance, in studies with the four optical isomers of the diastereomeric bay-region chrysene 1,2-diol-3,4-epoxides in Salmonella typhimurium and Chinese hamster V79 cells, one specific enantiomer of the anti-diol epoxide was found to be the most mutagenic. This highlights the critical role of stereochemistry in the biological effects of these metabolites.

Formation of ortho-Quinones via Aldo-Keto Reductase (AKR) Activity

An alternative metabolic pathway for This compound involves its oxidation by aldo-keto reductases (AKRs). This pathway competes with the formation of diol epoxides. Human AKRs, such as those in the AKR1C subfamily, can catalyze the NAD(P)+-dependent oxidation of the hydroxyl groups of the dihydrodiol.

This oxidation yields an unstable catechol, which can then undergo autoxidation to form a stable ortho-quinone , specifically chrysene-3,4-dione . This process of oxidation and autoxidation is associated with the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can contribute to oxidative stress and cellular damage. The formation of ortho-quinones represents a significant, diol epoxide-independent pathway for the metabolic activation of chrysene.

Generation of Tetrahydrotetrol Derivatives

Following the formation of this compound, a subsequent epoxidation reaction, primarily catalyzed by Cytochrome P450 (CYP) enzymes, occurs on the opposite side of the molecule. This reaction converts the dihydrodiol into a diol epoxide, specifically chrysene-3,4-diol-1,2-epoxide. nih.gov These diol epoxides are highly reactive electrophiles.

The detoxification of these reactive diol epoxides can occur through enzymatic hydrolysis, a reaction catalyzed by epoxide hydrolase. nih.govresearchgate.net This process involves the addition of a water molecule across the epoxide ring, leading to the formation of a chrysene-1,2,3,4-tetrahydrotetrol. This resulting tetrahydrotetrol is a more water-soluble and less toxic compound, which can be more readily excreted from the body. The non-enzymatic hydrolysis of diol epoxides to tetrols also occurs. researchgate.net Further metabolism can also occur; for instance, the bay-region diol-epoxide of chrysene can be metabolized to a triol-epoxide, indicating the potential for multiple hydroxylations. nih.gov

Interconversion Dynamics of ortho-Quinones and Catechols

An alternative metabolic pathway for this compound involves its oxidation to an ortho-quinone. This pathway is distinct from the diol epoxide route and is primarily catalyzed by members of the aldo-keto reductase (AKR) superfamily. nih.govclinician.comacs.org AKRs facilitate the oxidation of the dihydrodiol to chrysene-3,4-dione, a reactive o-quinone. semanticscholar.orgnih.gov

This process is not unidirectional. The resulting o-quinones can be reduced back to their corresponding catechols by AKRs, establishing a futile redox cycle. nih.govacs.org This interconversion between the catechol and o-quinone forms is a dynamic process. acs.orgnih.gov The cycle consumes reducing equivalents such as NADPH and, in the process of re-oxidation of the catechol, generates reactive oxygen species (ROS), including superoxide anion and hydrogen peroxide. acs.orgnih.govnih.gov This redox cycling can lead to a state of oxidative stress within the cell, contributing to DNA damage. nih.govpnas.org The catechol form can be intercepted by conjugating enzymes, such as catechol-O-methyltransferase (COMT), which terminates the redox-cycling. nih.gov

Enzymology of this compound Metabolism

A specific consortium of enzymes is responsible for the biotransformation of chrysene and its metabolites. The activities of these enzymes dictate the balance between detoxification and metabolic activation.

Role of Cytochrome P450 Monooxygenases (CYP) in Metabolic Activation

Cytochrome P450 (CYP) enzymes are central to the initial phase of chrysene metabolism. nih.gov These monooxygenases catalyze the first oxidative attack on the parent chrysene molecule to form arene oxides, such as chrysene-3,4-epoxide. nih.govoup.com This initial epoxidation is a prerequisite for the formation of this compound.

Crucially, CYP enzymes also catalyze the second critical activation step: the epoxidation of the this compound intermediate. nih.govoup.com This reaction forms the highly reactive chrysene-3,4-diol-1,2-epoxide. nih.gov Several CYP isoforms, including those from the CYP1A, CYP2C, and CYP3A families, are involved in the metabolism of PAHs like chrysene. nih.govoup.comnih.gov Specifically, studies using recombinant human P450s have demonstrated that CYP1A1 and CYP1A2 are active in the ring oxidation of chrysene. nih.gov The expression of these enzymes, such as the induction of CYP1A1 by PAH o-quinones, can further influence the metabolic routing of chrysene dihydrodiols. clinician.com

Epoxide Hydrolase Activity in Hydration of Arene Oxides

Epoxide hydrolases (EHs) are critical enzymes that act on the epoxide intermediates formed by CYP enzymes. nih.gov Microsomal epoxide hydrolase (mEH, encoded by the EPHX1 gene) catalyzes the hydration of arene oxides, such as chrysene-3,4-epoxide, by adding a water molecule to open the epoxide ring. wikipedia.orgmdpi.com This reaction produces the corresponding trans-dihydrodiol, in this case, this compound. researchgate.netnih.gov

The action of mEH is essential for both bioactivation and detoxification pathways. While it produces the dihydrodiol precursor for the carcinogenic diol epoxide, it also plays a protective role by hydrolyzing the diol epoxides themselves into less harmful tetrahydrotetrols. nih.govmdpi.com The enzymatic activity of epoxide hydrolase is highly regioselective, meaning it preferentially attacks a specific carbon atom of the epoxide ring, which determines the stereochemistry of the resulting diol. nih.govnih.gov This selectivity is a key factor in determining the ultimate biological activity of the PAH metabolites. nih.gov

Function of Aldo-Keto Reductases (AKRs) in Dihydrodiol Oxidation

Aldo-keto reductases (AKRs) represent a major alternative pathway for the metabolism of this compound. acs.org These cytosolic, NAD(P)H-dependent oxidoreductases catalyze the oxidation of PAH trans-dihydrodiols to produce highly reactive and redox-active o-quinones. nih.govsemanticscholar.orgnih.gov This pathway diverts the dihydrodiol away from the CYP-mediated diol epoxide route. pnas.org

Several human AKR isoforms, particularly AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), are capable of oxidizing a wide range of PAH trans-dihydrodiols, including those of chrysene. nih.govacs.org The oxidation reaction proceeds via a ketol intermediate that spontaneously rearranges to a catechol, which then auto-oxidizes to the o-quinone, generating ROS in the process. nih.govnih.gov The efficiency and stereoselectivity of this oxidation vary between different AKR isoforms. nih.govnih.gov For example, while human AKR1C enzymes can oxidize both stereoisomers of some PAH dihydrodiols, AKR1A1 shows stereoselectivity for specific isomers. nih.govnih.gov The expression of these enzymes in tissues like the lung is significant, as it provides a mechanism for PAH activation independent of the classical diol epoxide pathway. semanticscholar.orgnih.gov

| AKR Isoform | Known Substrates (PAH trans-Dihydrodiols) | Key Characteristics | Reference |

|---|---|---|---|

| AKR1A1 | (-)-Benzo[a]pyrene-7R,8R-dihydrodiol, (-)-Benz[a]anthracene-3R,4R-dihydrodiol | Stereoselective for specific (-)-R,R isomers. High catalytic efficiency for B[a]P-7,8-dihydrodiol. | nih.govacs.org |

| AKR1C1-AKR1C4 | Benzo[a]pyrene-7,8-dihydrodiol, 7,12-Dimethylbenz[a]anthracene-3,4-diol, Benzo[g]chrysene-11,12-diol | Oxidize a broad range of non-K-region trans-dihydrodiols. Generally not stereoselective, oxidizing both enantiomers. Implicated in redox cycling to produce o-quinones and ROS. | nih.govsemanticscholar.org |

| AKR1B10 | (+)-Benz[a]anthracene-3S,4S-dihydrodiol, Benzo[g]chrysene-11,12-dihydrodiol | Specific for the minor (+)-S,S stereoisomers of some PAHs. Highly expressed in human lung adenocarcinoma cells. | nih.gov |

Other Identified Enzyme Systems Involved in Biotransformation

Beyond the primary pathways, other enzyme systems contribute to the biotransformation and detoxification of chrysene metabolites.

Glutathione (B108866) S-Transferases (GSTs): These Phase II enzymes play a crucial protective role by catalyzing the conjugation of glutathione to electrophilic compounds. walshmedicalmedia.commdpi.com The diol epoxides formed from this compound are key substrates for GSTs. nih.govnih.gov This conjugation reaction neutralizes the reactive epoxide, rendering it more water-soluble and facilitating its excretion from the cell. walshmedicalmedia.com Several human GST isozymes, including hGSTA1-1, hGSTM1-1, and allelic variants of hGSTP1-1, exhibit varying catalytic efficiencies toward chrysene diol epoxides, indicating that genetic polymorphisms in these enzymes can influence an individual's susceptibility. nih.govnih.gov

Catechol-O-methyltransferase (COMT): This enzyme provides a critical detoxification route for the catechol intermediates generated by the AKR pathway. COMT catalyzes the methylation of one of the hydroxyl groups on the catechol. nih.gov This conjugation prevents the catechol from participating in redox cycling, thereby terminating the production of ROS and forming a stable, excretable metabolite. pnas.org

Regio- and Stereoselectivity in Enzymatic Transformations

The biotransformation of chrysene is characterized by significant regio- and stereoselectivity, where enzymatic reactions target specific positions on the molecule and produce specific three-dimensional structures. In mammalian and aquatic systems, liver microsomal enzymes, primarily from the cytochrome P-450 superfamily, initiate the metabolic process by oxidizing the chrysene molecule. This is followed by hydration, catalyzed by epoxide hydrolase, to form dihydrodiols.

Studies using liver microsomes from brown bullhead fish have demonstrated a high degree of stereoselectivity in the metabolism of chrysene to its benzo-ring dihydrodiols, chrysene 1,2-diol and chrysene 3,4-diol. oup.com In both cases, the (–)-(R,R)-enantiomer is the predominant form produced. oup.com This enzymatic precision distinguishes biological metabolism from non-specific chemical oxidation.

The formation of this compound from chrysene is a highly stereoselective process. Research on the metabolism of chrysene by liver microsomes from both rats and brown bullheads consistently shows a strong preference for the formation of the (3R,4R)-dihydrodiol enantiomer.

In studies with liver microsomes from Sprague-Dawley rats, the formation of chrysene trans-3,4-dihydrodiol was found to be exceptionally stereoselective. nih.gov Regardless of whether the microsomes were from untreated, phenobarbital-treated, or 3-methylcholanthrene-treated rats, the enantiomeric ratio of the (R,R) to (S,S) form of the 3,4-dihydrodiol was consistently 99:1. nih.gov This indicates that the enzymatic machinery responsible for this transformation is finely tuned to produce almost exclusively one enantiomer.

Similarly, investigations with liver microsomes from brown bullheads revealed that the metabolically formed chrysene 3,4-diol had an enantiomeric purity of over 94% for the R,R-enantiomer. oup.com While the formation of the chrysene 1,2-diol was also stereoselective, its enantiomeric purity was lower, ranging from 70–78% for the R,R form, highlighting the remarkable specificity directed toward the 3,4-position. oup.com

Enantiomeric Ratios of Chrysene Dihydrodiols from Rat Liver Microsomes

| Dihydrodiol | Treatment Group | (R,R):(S,S) Enantiomer Ratio |

| trans-3,4-Dihydrodiol | Untreated | 99:1 |

| trans-3,4-Dihydrodiol | Phenobarbital-treated | 99:1 |

| trans-3,4-Dihydrodiol | 3-Methylcholanthrene-treated | 99:1 |

| trans-1,2-Dihydrodiol | Untreated | 51:49 |

| trans-1,2-Dihydrodiol | 3-Methylcholanthrene-treated | 96:4 |

| Data sourced from Weems et al., 1986. nih.gov |

The metabolic pathway of chrysene continues with the further oxidation of the dihydrodiol intermediates to form diol epoxides. The (-)-trans-(3R,4R)-dihydroxy-3,4-dihydrochrysene, being the predominant enantiomer formed in the previous step, serves as a primary substrate for this next transformation. nih.gov This subsequent epoxidation is also a stereoselective process, catalyzed by cytochrome P-450, leading to the formation of bay-region diol epoxides. nih.gov

The metabolism of (-)-trans-(3R,4R)-dihydroxy-3,4-dihydrochrysene by liver microsomes results in the formation of diol epoxides. nih.gov Research on the related compound, benzo[c]phenanthrene (B127203), provides insight into the stereochemical course of this reaction. When the (-)-(3R,4R)-dihydrodiol of benzo[c]phenanthrene is metabolized, enzymes selectively form the diol epoxide-2 diastereomer, where the newly formed oxirane oxygen is trans to the benzylic hydroxyl group. nih.gov Conversely, the (+)-(3S,4S)-dihydrodiol is metabolized to the diol epoxide-1 diastereomer, with a cis orientation. nih.gov This demonstrates that the stereochemistry of the starting dihydrodiol dictates the stereochemical outcome of the diol epoxide product. The synthesis of specific enantiomeric bay-region diol epoxides of chrysene has been a focus of research to identify these ultimate carcinogenic metabolites. acs.orgdatapdf.com

The high degree of regio- and stereoselectivity observed in enzymatic reactions is fundamentally governed by the three-dimensional fit between the substrate and the enzyme's active site. mdpi.com The specific conformation of the chrysene metabolite and the topology of the enzymatic binding pocket work in concert to favor certain reaction pathways over others.

The importance of the enzyme's structure is highlighted in studies of related PAH metabolites. For instance, the enzyme dihydrodiol dehydrogenase (AKR1C9) shows a strong stereopreference for the B[g]C-11S,12S-dihydrodiol, an analog of chrysene dihydrodiols. Molecular modeling revealed that specific amino acid residues within the enzyme's active site form a pocket that preferentially accommodates one stereoisomer while excluding the other.

The conformation of the substrate itself is also critical. The metabolism of PAHs is known to be influenced by molecular features such as bay regions. nih.gov The enzymes involved in chrysene metabolism are more efficient at attacking the bay-region double bond. nih.gov Furthermore, the inherent chirality and helical conformation of the dihydrodiol metabolites can influence how they are oriented within the enzyme, thereby directing the subsequent stereoselective epoxidation. This interplay between the substrate's shape and the enzyme's architecture is the basis for the precise stereochemical control seen in the metabolic activation of chrysene.

Molecular Reactivity and Interactions of Trans 3,4 Dihydroxy 3,4 Dihydrochrysene and Its Metabolites

Mechanisms of Covalent DNA Adduct Formation

The formation of covalent adducts between PAH metabolites and DNA is considered a primary mechanism of chemical carcinogenesis. acs.orgnih.gov For trans-3,4-Dihydroxy-3,4-dihydrochrysene, this process involves further metabolic conversion into electrophilic intermediates that can attack nucleophilic sites on DNA bases.

The predominant pathway for the activation of this compound involves its oxidation to form diol epoxides. nih.gov Specifically, the metabolism of chrysene-3,4-diol yields diastereomeric 1,2-oxides, which are referred to as "reverse" diol epoxides because the epoxide group is adjacent to the bay region but not in it. These diol epoxides are highly reactive electrophiles. acs.org

The mechanism of DNA binding involves the protonation of the epoxide ring, which facilitates its opening to form a highly reactive benzylic carbocation. This carbocation then launches an electrophilic attack on nucleophilic centers within the DNA molecule. The primary targets for this covalent binding are the purine (B94841) bases, with reactions frequently occurring at the exocyclic amino groups of guanine (B1146940) and adenine. acs.org The formation of these bulky adducts distorts the DNA double helix, which can interfere with replication and transcription, leading to mutations if not properly repaired. nih.gov

The stereochemistry of the diol epoxides, specifically the relative orientation of the epoxide oxygen and the hydroxyl groups (syn- or anti-diastereomers), significantly influences their mutagenic potential. Studies have shown that the anti-diol-epoxide of chrysene (B1668918) is approximately 10 times more mutagenically active than the syn-diol-epoxide. nih.gov This difference in activity is attributed to the distinct conformations of the DNA adducts formed by each isomer, which in turn affects the efficiency of cellular DNA repair mechanisms. nih.gov

In addition to the diol epoxide pathway, the metabolic oxidation of dihydrodiols can lead to the formation of ortho-quinones. This compound can be oxidized to chrysene-3,4-quinone. While this o-quinone is known as a synthetic precursor to the dihydrodiol, it is also a reactive species itself. acs.org

Ortho-quinones are highly electrophilic compounds that can react with DNA through multiple mechanisms. One primary mechanism is Michael addition, where nucleophilic sites on DNA bases, such as the N7 and C8 positions of guanine or the N3 and N7 positions of adenine, attack the quinone ring. nih.govnih.gov This can lead to the formation of unstable adducts that are lost from the DNA backbone, creating an apurinic site—a form of DNA damage known as a depurinating adduct. nih.govresearchgate.net These apurinic sites can lead to mutations during DNA replication. nih.gov

Studies on analogous compounds, such as estradiol-3,4-quinone (B1197220) and bisphenol A 3,4-quinone, have demonstrated their ability to react readily with DNA to form both stable and depurinating adducts. nih.govnih.govresearchgate.net Furthermore, metabolic studies of related compounds like 5-methylchrysene (B135471) predict the formation of metabolites containing o-quinone structures. nih.gov This suggests that chrysene-3,4-quinone is a likely contributor to the genotoxicity of the parent compound through its ability to form covalent DNA adducts.

The analysis of DNA adducts formed from chrysene metabolites reveals a complex profile of structures. The application of ³²P-postlabeling techniques has allowed for the detection of multiple distinct adduct spots, indicating a variety of reaction products. nih.gov

A significant finding is the formation of "polar adducts," which are more hydrophilic than the adducts formed by standard bay-region diol-epoxides. For chrysene, this includes adducts derived from triol-epoxides, such as 9-hydroxychrysene-1,2-diol-3,4-oxide. nih.gov The additional hydroxyl group increases the polarity of the molecule. The anti-triol-epoxide has been shown to be the most potent mutagen among several chrysene derivatives tested, highlighting the biological significance of these polar adducts. nih.gov

The specific adducts identified are primarily formed with purine bases. Both syn- and anti-isomers of the chrysene diol epoxides react to form these adducts, though the anti-isomer is generally more reactive. nih.gov The major adducts result from the covalent bonding between the benzylic carbon of the diol epoxide and the exocyclic amino groups of guanine and adenine.

Chemical Stability and Reaction Half-Lives of Metabolites in Aqueous Systems

The chemical stability of diol epoxide metabolites in aqueous environments is a critical factor determining their biological activity. A more stable diol epoxide has a greater chance of reaching and reacting with cellular DNA before being detoxified through hydrolysis. The hydrolysis of an epoxide ring leads to the formation of a much less reactive tetraol.

The half-lives of the "reverse" diol epoxides derived from this compound have been measured in buffer solutions. Interestingly, the anti-chrysene-3,4-diol 1,2-oxide was found to be less stable than its syn-diastereomer. This is an unusual finding, as for many other PAHs, the anti-isomer is the more stable of the pair.

| Compound | Half-Life (t½) |

|---|---|

| anti-chrysene-3,4-diol 1,2-oxide | 46 minutes |

| syn-chrysene-3,4-diol 1,2-oxide | 340 minutes |

| anti-chrysene-1,2-diol 3,4-oxide (bay-region) | 74 minutes |

Data sourced from a study on the genotoxicity characteristics of reverse diol-epoxides of chrysene.

Interactions with Cellular Macromolecules Beyond DNA

While the genotoxicity of chrysene metabolites is primarily associated with DNA adduct formation, these reactive electrophiles can also bind to other cellular macromolecules, such as proteins and RNA. nih.gov The same diol epoxides that react with DNA can attack nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins, forming covalent protein adducts.

A significant in-vivo example of this is the detection of a chrysene diol epoxide adduct bound to hemoglobin in human blood samples. nih.gov Analysis of hemoglobin from human blood revealed the presence of r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene, which is the hydrolysis product of a hemoglobin-chrysene diol epoxide adduct. nih.gov Since hemoglobin is readily accessible and has a long lifespan in circulation (around 120 days), its adducts can serve as important biomarkers for assessing long-term exposure to compounds like chrysene.

The formation of protein adducts can have direct toxicological consequences by altering protein structure and function. This can disrupt enzymatic activity, signal transduction pathways, and other vital cellular processes. Binding to RNA could similarly interfere with protein synthesis and other regulatory functions of RNA molecules.

Stereochemical Considerations in Trans 3,4 Dihydroxy 3,4 Dihydrochrysene Research

Determination of Enantiomeric Purity and Absolute Configuration

The separation and identification of the enantiomers of trans-3,4-Dihydroxy-3,4-dihydrochrysene are paramount for understanding their individual biological effects. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for resolving these enantiomers. nih.govumn.edu The choice of CSP is crucial for achieving effective separation. Polysaccharide-based CSPs, for instance, are widely used for the chiral resolution of various compounds, including polycyclic aromatic hydrocarbon (PAH) metabolites. nih.govsigmaaldrich.comresearchgate.net The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com

The absolute configuration of the separated enantiomers is often determined using chiroptical spectroscopy, particularly circular dichroism (CD). nih.govumn.edunih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. documentsdelivered.com The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretically calculated spectra to assign the absolute configuration (e.g., R,R or S,S). umn.eduoup.com For example, the absolute configurations of the enantiomers of synthetic 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) were successfully assigned by comparing their CD spectra with established patterns. nih.gov

Table 5.1: Chiral Separation and Analysis of Chrysene (B1668918) Dihydrodiol Enantiomers

| Parameter | Method/Technique | Description |

| Enantiomer Separation | Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase to resolve the racemic mixture of this compound into its individual enantiomers based on differential interactions. |

| Enantiomeric Purity | Chiral HPLC Analysis | The enantiomeric excess (e.e.) or the ratio of the two enantiomers in a sample is determined by comparing the peak areas of the separated enantiomers in the chromatogram. Metabolism studies have shown that the formation of dihydrodiols can be highly stereoselective, with one enantiomer being produced in much greater abundance. For instance, the metabolism of chrysene in brown bullhead liver microsomes produces the chrysene-3,4-diol with an enantiomeric purity of 94% for the (R,R)-enantiomer. oup.com |

| Absolute Configuration | Circular Dichroism (CD) Spectroscopy | This technique is used to determine the three-dimensional arrangement of atoms in the chiral molecule. The experimental CD spectrum of an enantiomer is compared to theoretical spectra or known standards to assign its absolute configuration (e.g., (+)-(3R,4R) or (-)-(3S,4S)). nih.govumn.edunih.gov |

Analysis of Diastereomeric Relationships (Syn- and Anti-Isomers)

The metabolic oxidation of the double bond in this compound leads to the formation of diastereomeric diol epoxides: syn-diol epoxides and anti-diol epoxides. In the syn isomer, the epoxide oxygen is on the same side of the ring as the benzylic hydroxyl group, while in the anti isomer, it is on the opposite side. documentsdelivered.com The synthesis of these diastereomers can be achieved through the epoxidation of the parent dihydrodiol using reagents like m-chloroperbenzoic acid. datapdf.com

The separation and analysis of these syn- and anti-diastereomers are typically accomplished using chromatographic techniques such as HPLC. nih.gov Due to their different spatial arrangements, diastereomers have distinct physical properties and can often be separated on conventional, non-chiral stationary phases. sigmaaldrich.com Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, are instrumental in elucidating the relative stereochemistry of the hydroxyl and epoxide groups, thus distinguishing between the syn- and anti- isomers. documentsdelivered.com

Table 5.2: Characteristics of Syn- and Anti-Chrysene-1,2-diol-3,4-epoxide Diastereomers

| Diastereomer | Relative Orientation of Epoxide and Benzylic Hydroxyl Group | Method of Synthesis | Analytical Distinction |

| Syn-Diol Epoxide | The epoxide oxygen is on the same face of the chrysene ring system as the adjacent benzylic hydroxyl group. | Epoxidation of the corresponding trans-dihydrodiol. | Distinguished from the anti-isomer by spectroscopic methods, particularly NMR, based on characteristic coupling constants and chemical shifts. |

| Anti-Diol Epoxide | The epoxide oxygen is on the opposite face of the chrysene ring system relative to the adjacent benzylic hydroxyl group. | Epoxidation of the corresponding trans-dihydrodiol. datapdf.com | Distinguished from the syn-isomer by spectroscopic methods, particularly NMR. documentsdelivered.com |

Impact of Stereochemistry on Metabolic Pathways and Molecular Reactivity

The stereochemistry of this compound and its metabolites has a profound influence on their biological activity, particularly their carcinogenicity. nih.gov Studies have consistently shown a high degree of stereoselectivity in the metabolic activation of chrysene and its derivatives. nih.govumn.eduoup.com

Metabolic studies have revealed that liver microsomes from various species preferentially metabolize chrysene to the (-)-(3R,4R)-dihydroxy-3,4-dihydrochrysene enantiomer. oup.comnih.gov This enantiomer is a proximate carcinogen that is further metabolized to highly reactive diol epoxides. documentsdelivered.com The subsequent epoxidation of the dihydrodiol is also stereoselective. For instance, the metabolism of the (-)-(R,R)-dihydrodiols of chrysene and benz[a]anthracene leads to the formation of specific diastereomeric diol epoxides. documentsdelivered.com

The tumorigenicity of the resulting diol epoxides is highly dependent on their stereochemistry. It has been demonstrated that the anti-diol epoxides are generally more tumorigenic than the syn-diol epoxides. documentsdelivered.comosti.gov Specifically, the (+)-diol-epoxide 2 isomer of chrysene-1,2-diol-3,4-epoxide, which has an anti configuration, exhibits significant tumor-initiating activity, whereas other isomers are much less active or inactive. documentsdelivered.com The higher reactivity and tumorigenicity of the anti- isomer are attributed to its molecular shape, which facilitates intercalation into DNA and subsequent covalent binding to form DNA adducts, leading to mutations. umn.edu Furthermore, the anti-chrysene-1,2-diol 3,4-oxide can be further metabolized by rat liver microsomal systems to a triol-epoxide, anti-9-OH-chrysene-1,2-diol 3,4-oxide, which can also form conjugates with glutathione (B108866), indicating another metabolic pathway influenced by stereochemistry. nih.govaminer.org

Table 5.3: Influence of Stereochemistry on the Biological Activity of Chrysene Metabolites

| Stereoisomer | Metabolic Formation | Tumorigenicity |

| (-)-(1R,2R)-Chrysene Dihydrodiol | Predominantly formed during the metabolism of chrysene in mouse skin. nih.gov | Exhibits significantly higher tumor-initiating activity compared to its (+)-(1S,2S) enantiomer. nih.govdocumentsdelivered.com |

| (+)-anti-Chrysene-1,2-diol-3,4-epoxide | Formed from the metabolic oxidation of the corresponding dihydrodiol. | The most tumorigenic of the four possible chrysene 1,2-diol-3,4-epoxide isomers. documentsdelivered.comnih.govnih.gov |

| syn-Chrysene-1,2-diol-3,4-epoxide | Formed from the metabolic oxidation of the corresponding dihydrodiol. | Shows significantly lower tumorigenic activity compared to the anti-isomer. documentsdelivered.com |

Advanced Analytical Methodologies for Characterization and Quantification of Trans 3,4 Dihydroxy 3,4 Dihydrochrysene and Its Metabolites

Chromatography-Based Separation and Detection Techniques

Chromatographic methods are essential for separating trans-3,4-Dihydroxy-3,4-dihydrochrysene from its isomers (e.g., trans-1,2-dihydroxy-1,2-dihydrochrysene) and other metabolites within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. researchgate.net For compounds like this compound, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation of chrysene (B1668918) dihydrodiol isomers, including the 3,4-dihydrodiol, has been successfully demonstrated using this technique. oup.comnih.gov

The coupling of HPLC with a fluorescence detector (HPLC-F) provides exceptional sensitivity and selectivity for PAH metabolites. researchgate.netresearchgate.net The inherent fluorescence of the chrysene aromatic system allows for detection at very low concentrations, which is crucial for biological monitoring studies. researchgate.net The selection of optimal excitation and emission wavelengths enhances the ability to distinguish the target analyte from background interference. researchgate.net While specific retention times vary depending on the exact conditions, the elution order of isomers can be consistently determined. For instance, specialized columns, such as those with 2-(1-Pyrenyl) ethyl groups, can leverage π-π interactions to achieve excellent separation of aromatic isomers. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or specialized PAH columns (e.g., pyrenylethyl-bonded silica) are commonly used to separate isomers. Chiral stationary phases like (R)-N-(3,5-dinitrobenzoyl)phenylglycine (DNBPG) can be used for enantiomeric separation. | researchgate.netoup.com |

| Mobile Phase | A gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is typically employed. | researchgate.net |

| Detection | Fluorescence detection is highly sensitive. Excitation and emission wavelengths are selected based on the specific fluorescence profile of the chrysene ring system. | researchgate.netresearchgate.net |

| Application | Quantification of chrysene and benzo[a]pyrene (B130552) metabolites in urine samples from exposed individuals. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of PAH metabolites. researchgate.netcore.ac.uk Due to the low volatility of dihydroxy compounds, a derivatization step is required to convert the hydroxyl groups into more volatile ethers or esters. researchgate.net Trimethylsilylation (TMS) is a common derivatization method, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net

Following separation on the GC column, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. nih.gov For the TMS derivative of chrysene-3,4-dihydrodiol, the mass spectrum would show a characteristic molecular ion (M+) and specific fragment ions resulting from the loss of TMS groups or parts of the chrysene structure. nih.govresearchgate.net This allows for unambiguous identification. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using agents like BSTFA to increase volatility. | nih.govresearchgate.net |

| GC Column | A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS). | researchgate.net |

| Ionization | Electron Ionization (EI) is common. Negative Ion Chemical Ionization (NICI) can provide enhanced sensitivity for certain derivatives. | nih.gov |

| Mass Analysis | Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. For the di-TMS derivative of chrysene-3,4-dihydrodiol, the molecular ion (M+) is observed at m/z 404, with major fragments at m/z 316 (M+-TMS-CH3) and 286 (M+-TMS-3CH3). | nih.govresearchgate.net |

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing hydroxylated PAHs due to its high sensitivity and specificity, often eliminating the need for derivatization. psu.edubiomedres.us Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. core.ac.uk

For the analysis of this compound, electrospray ionization (ESI) in negative ion mode is typically effective, as the hydroxyl groups can be readily deprotonated. psu.edu In tandem mass spectrometry, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented, and the resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and is ideal for quantifying trace levels of the analyte in complex biological matrices like urine. psu.edupnas.org

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | UPLC with a C18 column for high-resolution separation. | core.ac.uk |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode for hydroxylated compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be used. | researchgate.netpsu.edu |

| Mass Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | psu.edupnas.org |

| Precursor/Product Ions | The deprotonated molecule [M-H]⁻ would serve as the precursor ion. Product ions would result from characteristic losses (e.g., H₂O, CO). Specific transitions need to be determined empirically for each analyte. |

Spectroscopic Identification Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for confirming its identity after isolation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure, including the precise stereochemistry of molecules like this compound. pnas.org While obtaining NMR spectra requires a pure sample of sufficient quantity, it provides unparalleled detail.

Proton NMR (¹H NMR) spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. pnas.org For this compound, the signals for the protons at the 3- and 4-positions would be of particular interest, and their coupling constant (J-value) would confirm their trans relationship. pnas.org Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. psu.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, respectively, aiding in the complete assignment of the structure. pnas.org

| Technique | Expected Information | Reference |

|---|---|---|

| ¹H NMR | Signals for aromatic protons in the downfield region. Signals for the benzylic protons at C3 and C4 would appear as doublets, and their coupling constant would confirm the trans-diaxial or trans-diequatorial relationship of the hydroxyl groups. | pnas.org |

| ¹³C NMR | Distinct signals for each of the 18 carbon atoms. The carbons bearing the hydroxyl groups (C3 and C4) would appear in the aliphatic region, shifted downfield due to the electronegative oxygen atom. | psu.edu |

| 2D NMR (COSY, HSQC) | COSY would show correlations between adjacent protons, confirming the spin systems. HSQC would link each proton to its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra. | pnas.org |

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are valuable for the detection and characterization of PAHs and their metabolites due to their conjugated π-electron systems. The UV-Vis absorption spectrum of this compound would exhibit a characteristic pattern of absorption bands, which is distinct from the parent chrysene due to the saturation of one of the aromatic rings. These spectra are useful for confirming the identity of metabolites isolated by chromatography.

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption. researchgate.net The molecule is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. The resulting spectrum is a characteristic fingerprint of the molecule. The UV absorption spectrum of the metabolites of chrysene trans-3,4-dihydrodiol has been characterized and shows a distinct profile that aids in its identification.

| Technique | Observed Properties | Reference |

|---|---|---|

| UV-Vis Absorption | The UV-Vis spectra of chrysene dihydrodiol metabolites are distinct from the parent PAH. The saturation of the 3,4-bond alters the chromophore, leading to shifts in the absorption maxima (λmax) compared to chrysene. The spectrum of the tetrol derived from chrysene-3,4-dihydrodiol shows characteristic peaks that can be used for identification. | |

| Fluorescence | The native fluorescence of the chrysene ring system allows for highly sensitive detection. Specific excitation and emission wavelengths are used in HPLC-F to quantify trace amounts of the metabolite. | researchgate.net |

Compound Index

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) stands as a pivotal analytical technique for the structural elucidation and quantification of this compound and its metabolites. This powerful method, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), provides detailed information on the molecular weight and structural characteristics of these compounds through the analysis of their fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, polar molecules such as dihydrodiols are typically derivatized to increase their volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into trimethylsilyl (TMS) ethers.

Detailed research findings from studies on chrysene metabolites in biological samples, such as fish bile, have identified the characteristic mass spectral fragments for the TMS derivative of this compound. researchgate.net In these analyses, specific ions are monitored for the quantitative determination of the compound. For the bis-TMS derivative of this compound, the molecular ion ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 406. A prominent fragment ion is also detected at m/z 391, which corresponds to the loss of a methyl group ([M-15]⁺) from one of the TMS moieties, a characteristic fragmentation for trimethylsilylated compounds. researchgate.net

The selection of these specific ions for monitoring enhances the selectivity and sensitivity of the analytical method. researchgate.net The fragmentation pattern observed is consistent with that of other chrysene compounds and metabolites of other polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Table 1: Key GC-MS Fragments for Derivatized this compound

| Compound (as TMS derivative) | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Inferred Neutral Loss |

|---|

Data derived from studies on chrysene metabolites. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the analysis of chrysene metabolites, often without the need for derivatization. dshs-koeln.de This technique is especially useful for analyzing complex biological samples. researchgate.net While specific fragmentation data for underivatized this compound from LC-MS/MS studies is less commonly published in detail, general principles of fragmentation for polycyclic aromatic hydrocarbon dihydrodiols can be applied.

In electrospray ionization (ESI), a common ionization source for LC-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation from the mobile phase. Subsequent fragmentation in the collision cell of a tandem mass spectrometer would likely involve the loss of water molecules from the dihydrodiol moiety.

Metabolite Fragmentation

The analysis of metabolites extends to further oxidation products of this compound, such as diol epoxides. For instance, the metabolic activation of chrysene can lead to the formation of chrysene-1,2-diol-3,4-epoxide. researchgate.net The mass spectral analysis of these epoxide metabolites and their conjugates, for example with glutathione (B108866), is crucial for understanding the complete metabolic pathway of chrysene. nih.gov The fragmentation of these larger, more complex metabolites will involve cleavages at the epoxide ring and the substituent groups.

Theoretical and Computational Chemistry Applied to Trans 3,4 Dihydroxy 3,4 Dihydrochrysene

Molecular Docking Simulations of Enzyme-Substrate and Enzyme-Metabolite Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of trans-3,4-Dihydroxy-3,4-dihydrochrysene, docking simulations are instrumental in understanding its interactions with enzymes involved in its formation and further metabolism.

The metabolism of chrysene (B1668918) to its dihydrodiol derivatives is a multi-step process catalyzed by cytochrome P450 enzymes and epoxide hydrolase. researchgate.net Dihydrodiol dehydrogenase (DD) is another key enzyme that can interact with PAH trans-dihydrodiols. nih.govnih.gov Molecular modeling studies on the interaction of PAH dihydrodiols with enzymes like naphthalene (B1677914) dioxygenase (NDO), a bacterial enzyme system often used as a model for mammalian cytochrome P450s, have provided insights into the structural constraints that govern these interactions. nih.gov

Key findings from molecular modeling and docking studies on related PAH dihydrodiols suggest that the size and shape of the substrate are critical for effective binding within the enzyme's active site. nih.gov For instance, the width of the PAH derivative can influence its binding orientation and, consequently, its rate of biodegradation. nih.gov

While specific docking data for this compound is not extensively available in the public literature, the principles derived from studies on analogous PAH metabolites are applicable. The interaction energies and binding conformations predicted by docking simulations can help rationalize the observed metabolic pathways and the stereoselectivity of enzymatic reactions involving this compound.

Table 1: Key Enzymes in the Metabolism of Chrysene and the Role of Molecular Docking

| Enzyme | Role in Chrysene Metabolism | Insights from Molecular Docking (on related PAHs) |

| Cytochrome P450 | Initial epoxidation of the chrysene aromatic ring. researchgate.net | Predicts regioselectivity of epoxidation based on substrate orientation in the active site. |

| Epoxide Hydrolase | Hydration of the epoxide to form the dihydrodiol. researchgate.netnih.gov | Elucidates the stereospecific opening of the epoxide ring to form trans-diols. |

| Dihydrodiol Dehydrogenase | Oxidation of the dihydrodiol, potentially leading to detoxification or the formation of other reactive species. nih.govnih.gov | Investigates the substrate specificity for different PAH dihydrodiols. |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and stability of molecules. These methods have been applied to study the metabolites of chrysene and other PAHs to understand their carcinogenic potential. conicet.gov.arnih.gov

The carcinogenicity of many PAHs is attributed to the formation of highly reactive carbocations from their diol epoxide metabolites. nih.gov Quantum chemical calculations can predict the ease of formation and the stability of these carbocations. Studies on chrysene derivatives have shown a good correlation between the calculated ease of carbocation formation from bay-region diol epoxides and the observed carcinogenic activity. nih.gov

For this compound, further metabolism can lead to the formation of a diol epoxide, specifically a bay-region diol epoxide. Quantum chemical calculations on related PAH diol epoxides have revealed that the stability of the resulting carbocation is a key determinant of reactivity. conicet.gov.ar The calculations consider factors such as the conformation of the hydroxyl groups (with pseudo-diequatorial being more stable) and the extent of charge delocalization in the carbocation. conicet.gov.ar

Table 2: Calculated Properties of a Related PAH Diol Epoxide Carbocation (Illustrative Example from a DFT study on Dibenzopyrene Diol Epoxides) conicet.gov.ar

| Property | Description | Significance for Reactivity |

| Relative Energy | The energy of the carbocation relative to other isomers. | Lower relative energy indicates a more stable and more readily formed carbocation, which is often associated with higher carcinogenic potential. |

| Charge Delocalization | The distribution of the positive charge over the aromatic system. | Greater delocalization stabilizes the carbocation. |

| Molecular Geometry | The three-dimensional arrangement of atoms, including bond lengths and angles. | The conformation of the diol and the planarity of the aromatic system influence stability. |

The electronic properties of this compound itself can also be investigated using quantum chemical methods. These calculations can provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in chemical reactions, including the enzymatic epoxidation that leads to the ultimate carcinogenic species. The calculated nucleophilic reactivity of different bonds in the chrysene skeleton can predict the most likely sites for epoxidation. nih.gov

Future Research Directions

Elucidation of Undiscovered or Minor Metabolic Pathways and Metabolites

The metabolic activation of chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH), is known to proceed through the formation of diol epoxides, with trans-3,4-dihydroxy-3,4-dihydrochrysene being a key proximate carcinogen. documentsdelivered.com The established major pathway involves its conversion by cytochrome P450 (CYP) enzymes into the ultimate carcinogenic bay-region diol epoxides. chemicalbook.com However, the full metabolic profile of chrysene is likely more complex. Future research must focus on identifying less prevalent or previously undiscovered metabolic pathways and the resultant metabolites.

Studies on the metabolism of 5-methylchrysene (B135471), a carcinogenic derivative, have identified signature metabolites of the diol-epoxide pathway, such as tetraols. nih.gov This suggests that similar, yet-to-be-characterized, downstream metabolites may exist for chrysene itself. Research has also shown that fungal metabolism can degrade chrysene, producing metabolites like chrysenequinone and 1-hydroxy-2-naphthoic acid. researchgate.net These alternative bio-transformation routes, which may occur in environmental contexts or potentially through gut microbiota, are not fully understood in mammalian systems and warrant further investigation. The potential for the formation of bis-electrophiles, such as bis-diol-epoxides or structures containing both a diol-epoxide and an ortho-quinone, has been predicted for chrysene derivatives and represents a significant area for future metabolic exploration. nih.gov

Key research questions include:

What minor metabolites are formed from this compound in human tissues beyond the known diol epoxides?

Do alternative enzymatic systems, aside from the canonical CYP pathways, contribute significantly to chrysene metabolism?

Can metabolites from non-mammalian or environmental degradation pathways, such as those produced by fungi, be formed or found in human systems? researchgate.net

Comprehensive Understanding of Stereoisomer-Specific Reactivity and Biological Interactions

The three-dimensional arrangement of atoms in molecules is critically important in biology, as the shape and orientation dictate interactions with biological targets like enzymes and receptors. youtube.com For chrysene, metabolic activation is highly stereospecific. The metabolism of (-)-trans-(3R,4R)-dihydroxy-3,4-dihydrochrysene by liver microsomes leads to the formation of diol epoxides. nih.gov It is the specific stereoisomers of these diol epoxides that determine the ultimate biological activity and carcinogenic potential. nih.gov

Research has demonstrated that the four optically pure enantiomers of the two diastereomeric bay-region chrysene 1,2-diol-3,4-epoxides exhibit vastly different mutagenic activities. nih.gov For instance, in Chinese hamster V79 cells, (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene was found to be 5 to 40 times more mutagenic than the other three optical isomers, highlighting the profound impact of the hydroxyl groups' orientation on biological activity. nih.gov The synthesis of enantiomerically pure dihydrodiols has shown that the (-)-(R,R)-dihydrodiols of chrysene lead to specific (-)-diol epoxide 1 and (+)-diol epoxide 2 isomers. documentsdelivered.com

Future investigations should aim to build a more complete picture of these structure-activity relationships. This includes:

Mapping the precise interactions of each chrysene diol epoxide stereoisomer with DNA to understand the mechanisms of adduct formation and the resulting mutations.

Investigating how the different stereoisomers interact with DNA repair enzymes and other cellular machinery.

Exploring the binding affinities and activation potential of each isomer with specific human CYP enzymes and epoxide hydrolase, as these interactions are crucial for determining the balance between metabolic activation and detoxification. nih.gov Studies on the interaction of chrysene with free DNA have shown an intercalating mode, and future work could explore how the stereochemistry of metabolites influences this binding. spectroscopyonline.com

Advanced Computational Modeling of Metabolic Processes and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting and understanding the complex processes of metabolic activation. Quantum chemical studies have been used to identify molecular properties of chrysene derivatives that could serve as reliable indicators of their carcinogenic behavior. nih.gov These models can calculate the ease of forming diol epoxide carbocations, the postulated ultimate carcinogens, and correlate these values with carcinogenicity. nih.gov

Future research can leverage advanced computational approaches, such as molecular dynamics (MD) simulations and density functional theory (DFT), to build predictive models for chrysene metabolism. nih.gov As demonstrated with 1-nitropyrene, these methods can be used to:

Calculate the binding affinities of this compound and its various stereoisomers to the active sites of different human CYP enzymes. nih.gov

Model the entire reaction mechanism, including electrophilic addition, to determine the energy barriers for forming different epoxide products and identify the most likely metabolic pathways. nih.gov

Predict the electronic structure and reactivity of metabolites, offering insights into their potential to bind to DNA. nih.gov

The development of these in silico models, guided by experimental data, can accelerate research by prescreening compounds and predicting which metabolic routes are most probable, thereby guiding difficult and resource-intensive laboratory experiments. mit.edu

Development of Novel and Enhanced Analytical Approaches for Ultra-Trace Detection and Isomer Resolution

A significant challenge in studying the metabolism of this compound is the detection and quantification of its metabolites, which are often present at ultra-trace levels in complex biological matrices. nih.gov Furthermore, distinguishing between the different, biologically significant stereoisomers requires highly specialized analytical techniques. nih.gov

Current methods often employ high-performance liquid chromatography (HPLC) with fluorescence detection, which can achieve detection limits at the nanomole per liter (nmol/L) level for some PAH metabolites in urine. epa.gov For more demanding applications, techniques like gas chromatography-mass spectrometry (GC-MS) are used, although separating isomers can be difficult with this method. nih.gov

Future progress in this area will depend on the development and refinement of more sensitive and selective analytical technologies.

Key areas for development include:

Enhanced Sensitivity: There is a need for methods that can reliably quantify chrysene metabolites at picogram or even lower levels. This may involve coupling advanced sample preparation techniques, such as liquid-liquid partitioning and specialized column chromatography to remove interfering matrix components, with high-resolution mass spectrometry (HRGC/HRMS). swri.org

Improved Isomer Resolution: Chiral high-performance liquid chromatography (chiral HPLC) has been successfully used to separate the optical isomers of dihydrodiols from other PAHs and is a crucial tool for chrysene research. nih.gov Further development of chiral stationary phases specifically designed for chrysene metabolites could improve resolution and throughput.

Novel Methodologies: Ultra-performance liquid chromatography (UPLC) offers faster analysis times and significantly improved sensitivity and detection limits compared to conventional HPLC. researchgate.net Exploring its application for a comprehensive profiling of chrysene metabolites is a promising avenue. Additionally, advanced spectroscopic techniques, such as fluorescence line-narrowing spectroscopy (FLNS), provide unprecedented detail in studying carcinogen-DNA adducts and can distinguish between different stereoisomers bound to DNA. researchgate.net Applying and refining these sophisticated methods for chrysene research is a key future direction.

| Analytical Technique | Common Application | Typical Detection Limit | Key Advantage |

| HPLC-Fluorescence | Detection of hydroxylated metabolites in urine epa.gov | 0.5 nmol/L epa.gov | Good for specific, known fluorescent metabolites |

| GC-MS | Qualitative and quantitative analysis of volatile/semi-volatile organics nih.gov | 0.26–2.38 µg·kg⁻¹ (in sludge) nih.gov | High sensitivity and simultaneous analysis |

| HRGC/HRMS | Ultra-trace analysis in complex matrices (e.g., oils) swri.org | ~1 ppb swri.org | High resolution and sensitivity for trace detection |

| Chiral HPLC | Separation of optical isomers (enantiomers) nih.gov | Not specified | Resolves stereoisomers critical for biological activity |

| UPLC | Rapid and sensitive analysis of multiple PAHs researchgate.net | 2 pg–20 pg (absolute) researchgate.net | Faster analysis and improved detection limits over HPLC |

| FLNS | Structural analysis of DNA adducts researchgate.net | Not applicable (structural tool) | Distinguishes between different stereoisomer adducts |

Q & A

Basic Research Questions

Q. How is trans-3,4-Dihydroxy-3,4-dihydrochrysene synthesized and purified for experimental use?

- Methodological Answer : Synthesis typically involves metabolic activation of chrysene via cytochrome P450 enzymes to form diol-epoxide intermediates, followed by hydrolysis to yield the trans-dihydrodiol configuration. Purification employs reverse-phase HPLC with UV detection (λ = 254–280 nm) to isolate stereochemically pure fractions. Enzymatic hydrolysis (e.g., β-glucuronidase) may be required to cleave conjugated metabolites in biological matrices .

Q. What analytical techniques are recommended for detecting this compound in biological samples?